2-methoxy-4-(methylsulfanyl)-N-propylbenzamide
Description
2-Methoxy-4-(methylsulfanyl)-N-propylbenzamide is a benzamide derivative characterized by a methoxy group (–OCH₃) at the 2-position and a methylsulfanyl (–SCH₃) group at the 4-position of the benzene ring, with a propylamide (–NHCOC₃H₇) side chain.
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-4-7-13-12(14)10-6-5-9(16-3)8-11(10)15-2/h5-6,8H,4,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWGBHQBCSITDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367500 | |
| Record name | ST043739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6171-53-5 | |
| Record name | ST043739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with propylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
2-methoxy-4-(methylsulfanyl)-N-propylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Effects on Benzamide Scaffolds
A. 2-(N-Allylsulfamoyl)-N-Propylbenzamide ()
- Key Differences: Sulfamoyl (–SO₂NH₂) vs. Allyl vs. Propyl Side Chain: The allyl group (–CH₂CHCH₂) in the sulfamoyl derivative may confer greater conformational flexibility and reactivity (e.g., in Michael addition reactions).
- Structural Insights :
B. N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide ()
Substituent Position and Bulkiness
A. 2-Methyl-N-(3-(1-Methylethoxy)Phenyl)Benzamide ()
- Key Differences: Isopropoxy (–OCH(CH₃)₂) vs. Methoxy (–OCH₃): The bulky isopropoxy group at the 3-position may sterically hinder interactions with biological receptors compared to the smaller methoxy group at the 2-position in the target compound. Methyl vs.
Non-Benzamide Analogs: Eugenol ()**
- Key Differences: Phenolic vs. Benzamide Core: Eugenol (2-methoxy-4-(2-propenyl)phenol) lacks the amide bond, reducing hydrogen-bonding capacity and altering pharmacokinetics. Physical Properties:
- Eugenol’s vapor pressure (6 hPa) and MAK value (5 ppm) indicate higher volatility and workplace exposure risks compared to benzamide derivatives, which are typically less volatile .
Data Table: Comparative Properties of Selected Compounds
Implications for Research and Development
- Drug Design : The methylsulfanyl group in the target compound may improve metabolic stability over analogs with methyl or chloro groups due to sulfur’s resistance to oxidative degradation.
- Material Science : Benzamides with methoxy/methylsulfanyl groups could serve as ligands in coordination polymers, leveraging sulfur’s soft Lewis basicity.
Biological Activity
2-Methoxy-4-(methylsulfanyl)-N-propylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H17N1O2S1
- Molecular Weight : 239.34 g/mol
The presence of a methoxy group, a methylsulfanyl group, and a propyl side chain contributes to its unique properties and biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, which can lead to antimicrobial and anticancer effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptor sites influencing cellular signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but it is hypothesized that the compound activates caspases and other apoptotic factors.
Research Findings and Case Studies
The following table summarizes key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
